3-(4-Fluorophenyl)cyclobutan-1-amine 3-(4-Fluorophenyl)cyclobutan-1-amine
Brand Name: Vulcanchem
CAS No.: 1462381-60-7
VCID: VC8241915
InChI: InChI=1S/C10H12FN/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8,10H,5-6,12H2
SMILES: C1C(CC1N)C2=CC=C(C=C2)F
Molecular Formula: C10H12FN
Molecular Weight: 165.21

3-(4-Fluorophenyl)cyclobutan-1-amine

CAS No.: 1462381-60-7

Cat. No.: VC8241915

Molecular Formula: C10H12FN

Molecular Weight: 165.21

* For research use only. Not for human or veterinary use.

3-(4-Fluorophenyl)cyclobutan-1-amine - 1462381-60-7

Specification

CAS No. 1462381-60-7
Molecular Formula C10H12FN
Molecular Weight 165.21
IUPAC Name 3-(4-fluorophenyl)cyclobutan-1-amine
Standard InChI InChI=1S/C10H12FN/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8,10H,5-6,12H2
Standard InChI Key CFLMANZBPHTXSM-UHFFFAOYSA-N
SMILES C1C(CC1N)C2=CC=C(C=C2)F
Canonical SMILES C1C(CC1N)C2=CC=C(C=C2)F

Introduction

3-(4-Fluorophenyl)cyclobutan-1-amine is a chemical compound characterized by its unique structure, which includes a cyclobutane ring bonded to a 4-fluorophenyl group and an amine functional group. Its molecular formula is C10H12FN, and it has a molecular weight of approximately 165.21 g/mol . The presence of the fluorine atom in the phenyl ring enhances the compound's stability and reactivity, making it of interest in various chemical and biological applications.

Synthesis of 3-(4-Fluorophenyl)cyclobutan-1-amine

The synthesis of 3-(4-Fluorophenyl)cyclobutan-1-amine typically involves the reaction of 4-fluorophenylacetonitrile with cyclobutanone in the presence of reducing agents. Common solvents for this reaction include ethanol or methanol, and it is often conducted under reflux conditions to facilitate cyclization. In industrial settings, optimized methods may be employed to enhance yield and purity, often utilizing advanced purification techniques such as high-performance liquid chromatography (HPLC).

Biological Activity

The biological activity of 3-(4-Fluorophenyl)cyclobutan-1-amine has been explored in various studies. It has shown potential as an inhibitor of specific enzymes and receptors, particularly in the context of tyrosinase inhibition. This is relevant for conditions related to melanin production and neurodegenerative diseases like Parkinson's disease. The compound's unique structure may enhance its interaction with biological targets, leading to significant pharmacological effects.

Related Compounds

Several compounds share structural similarities with 3-(4-Fluorophenyl)cyclobutan-1-amine:

Compound NameStructural Features
3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amineContains a chloro substituent on the phenyl ring
3-(4-Chlorophenyl)cyclobutan-1-amineContains a chlorine substituent instead of fluorine
3-(4-Methylphenyl)cyclobutan-1-amineContains a methyl substituent on the phenyl ring

These compounds can provide insights into how different substituents affect the biological and chemical properties of the parent compound.

Safety and Hazards

The hydrochloride form of 3-(4-Fluorophenyl)cyclobutan-1-amine, with a molecular formula of C10H13ClFN and a molecular weight of 201.67 g/mol, is noted for its potential hazards. It can cause skin irritation, serious eye irritation, and respiratory irritation . Handling this compound requires appropriate safety measures to mitigate these risks.

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